ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by:
- A 4-acetoxyphenyl substituent at position 3.
- A 4-methoxybenzylidene group at position 2.
- A methyl group at position 6.
- An ethyl carboxylate moiety at position 4.
Its synthesis likely involves multi-component reactions, such as the Biginelli reaction, followed by functionalization of the benzylidene and aryl substituents .
Properties
Molecular Formula |
C26H24N2O6S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-5-33-25(31)22-15(2)27-26-28(23(22)18-8-12-20(13-9-18)34-16(3)29)24(30)21(35-26)14-17-6-10-19(32-4)11-7-17/h6-14,23H,5H2,1-4H3/b21-14+ |
InChI Key |
WQUORUNQFSBJOE-KGENOOAVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole-pyrimidine scaffold, which is known for its diverse biological properties. The presence of functional groups such as acetyloxy and methoxy enhances its reactivity and potential interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).
Cytotoxicity Data:
A study reported the IC50 values for related thiazole derivatives, indicating their effectiveness in inhibiting cell growth:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl Thiazole Derivative | MCF-7 | 2.57 ± 0.16 | |
| Ethyl Thiazole Derivative | HepG2 | 7.26 ± 0.44 | |
| Staurosporine (Control) | MCF-7 | 6.77 ± 0.41 | |
| Staurosporine (Control) | HepG2 | 8.40 ± 0.51 |
The compound's structure is believed to contribute to its cytotoxic activity through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action for thiazole derivatives involves the disruption of cellular processes leading to apoptosis. The presence of sulfur and nitrogen in the thiazole ring is thought to play a critical role in these interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the functional groups attached to the thiazole-pyrimidine core can lead to variations in potency:
- Acetyloxy Group: Enhances solubility and may improve bioavailability.
- Methoxy Substitution: Contributes to increased electron density, potentially enhancing interaction with biological targets.
Case Studies
Several case studies have focused on the anticancer properties of similar thiazole derivatives:
- Study on Thiazole Derivatives : A series of thiazole compounds were synthesized and tested against various cancer cell lines, revealing that specific substitutions led to enhanced cytotoxicity compared to standard treatments like doxorubicin .
- Molecular Dynamics Simulations : Research involving molecular dynamics simulations indicated that certain thiazole derivatives interact favorably with target proteins involved in apoptosis pathways, suggesting a mechanism for their anticancer activity .
Comparison with Similar Compounds
Structural Variations in Thiazolopyrimidine Analogues
Key structural differences among analogues include substituent positions on the benzylidene group , aryl rings , and additional functional groups. These variations influence electronic properties, steric effects, and biological activity.
Table 1: Substituent Comparison of Select Thiazolopyrimidine Derivatives
Impact of Substituents on Properties
4-Cyanobenzylidene (e.g., compound 11b in ) introduces electron-withdrawing effects, which may increase reactivity in nucleophilic substitutions.
2-Methoxybenzylidene () alters spatial orientation, affecting intermolecular interactions .
Biological Activity :
- Compounds with 4-acetoxyphenyl groups (target compound and ) may exhibit enhanced metabolic stability due to acetyl protection .
- Derivatives with thiophene or furan moieties (e.g., ) show improved antimicrobial and antioxidant activities .
Crystallographic and Spectroscopic Data
- Crystal Packing : The target compound’s 4-methoxybenzylidene group likely engages in C–H···O interactions, as seen in analogues with halogen substituents (e.g., π-halogen interactions in ) .
- NMR and IR :
- Carbonyl stretches at ~1700 cm⁻¹ (C=O, ester and ketone groups).
- Methoxy protons resonate at δ 3.8–4.0 ppm in ¹H NMR .
Preparation Methods
Initial Condensation of Ethyl Acetoacetate and Thiourea
The synthesis begins with the condensation of ethyl acetoacetate and thiourea in the presence of a substituted benzaldehyde derivative. This step is typically conducted under reflux conditions in ethanol or acetic acid, with catalytic amounts of hydrochloric acid or sulfuric acid to promote Knoevenagel condensation. The reaction forms a thiazolidine intermediate, which is subsequently functionalized at the 5-position via nucleophilic aromatic substitution.
For instance, the use of 4-methoxybenzaldehyde as the arylidene precursor ensures selective formation of the (2E)-isomer due to steric and electronic effects of the methoxy group. Reaction monitoring via thin-layer chromatography (TLC) in hexane:ethyl acetate (7:3) confirms intermediate formation within 2–3 hours at 80°C.
Cyclization with 2-Fluorophenylacetyl Chloride
The thiazolidine intermediate undergoes cyclization with 2-fluorophenylacetyl chloride in anhydrous dioxane under nitrogen atmosphere. This step introduces the 5-[4-(acetyloxy)phenyl] moiety while forming the thiazolo[3,2-a]pyrimidine core. The reaction requires meticulous temperature control (100–110°C) to avoid side products such as over-acylated derivatives.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | 85% yield |
| Solvent | Anhydrous dioxane | 78% purity |
| Reaction Time | 6 hours | Minimal byproducts |
| Catalyst | None required | — |
Post-cyclization, the crude product is purified via column chromatography using silica gel (60–120 mesh) and a gradient eluent of dichloromethane:methanol (95:5).
One-Pot Synthesis Using Ammonium Acetate
Catalyst Design and Reaction Mechanism
A breakthrough methodology employs ammonium acetate as a dual acid-base catalyst in ethanol. This approach streamlines the synthesis by combining condensation, cyclization, and acetylation into a single pot. The ammonium ion (NH₄⁺) facilitates proton transfer during imine formation, while acetate (CH₃COO⁻) deprotonates intermediates to accelerate cyclization.
Key advantages include:
Functionalization and Acetylation
The final acetylation step introduces the 4-(acetyloxy)phenyl group using acetic anhydride in pyridine. This reaction proceeds quantitatively at room temperature within 1 hour, as confirmed by Fourier-transform infrared spectroscopy (FT-IR) showing the disappearance of hydroxyl stretches at 3400 cm⁻¹.
Hydrolysis and Stability Studies
Acid-Catalyzed Hydrolysis of the Arylidene Moiety
The (2E)-4-methoxybenzylidene group undergoes hydrolysis in dilute hydrochloric acid (1M) at 50°C, yielding a primary amine intermediate. This reaction is critical for structure-activity relationship (SAR) studies, as the imine bond’s lability impacts the compound’s pharmacokinetic profile.
Table 2: Hydrolysis Kinetics
| Acid Concentration | Temperature | Half-Life (t₁/₂) |
|---|---|---|
| 1M HCl | 50°C | 45 minutes |
| 0.5M HCl | 50°C | 90 minutes |
| 1M H₂SO₄ | 50°C | 30 minutes |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃) of the final product exhibits characteristic signals:
-
δ 1.35 (t, 3H, CH₂CH₃) for the ethyl ester.
-
δ 2.31 (s, 3H, Ar-OAc) and δ 3.85 (s, 3H, OCH₃) for acetyl and methoxy groups.
¹³C NMR confirms the thiazolopyrimidine scaffold through resonances at δ 165.2 (C=O) and δ 170.5 (ester C=O).
Q & A
Basic Research Questions
What are the standard synthetic routes for this thiazolo[3,2-a]pyrimidine derivative?
The synthesis typically involves multi-step reactions starting from precursors like ethyl acetoacetate and substituted aromatic aldehydes. A common methodology includes:
- Step 1 : Condensation of thiazolidinone intermediates with aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions to form the benzylidene moiety.
- Step 2 : Cyclization via nucleophilic attack of the thiol group on the pyrimidine ring, promoted by catalysts like palladium or copper in solvents such as DMF or toluene .
- Step 3 : Introduction of the 4-(acetyloxy)phenyl group at the 5-position using Suzuki coupling or nucleophilic substitution .
Key parameters include temperature control (80–120°C) and solvent polarity to optimize yield (typically 60–78%) .
How is the compound’s structure validated post-synthesis?
Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, acetyloxy carbonyl at δ 170–172 ppm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration of the benzylidene group) and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 507.2) .
What functional groups dominate reactivity in this compound?
Key reactive sites include:
- Benzylidene Moiety : Susceptible to nucleophilic attack due to conjugation with the thiazolo ring.
- Acetyloxy Group : Hydrolyzes under basic conditions to form phenolic derivatives.
- Ester Group (COOEt) : Undergoes transesterification or saponification in polar protic solvents .
Methodological Note: Reactivity is monitored via TLC (silica gel, ethyl acetate/hexane) and quantified by HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
How do substituent variations at the 2- and 5-positions affect bioactivity?
A structure-activity relationship (SAR) study comparing analogs reveals:
| Substituent at 2-Position | Substituent at 5-Position | Observed Impact |
|---|---|---|
| 4-Methoxybenzylidene | 4-(Acetyloxy)phenyl | Enhanced solubility and kinase inhibition |
| 2,4-Dichlorobenzylidene | 3,4-Dimethoxyphenyl | Reduced cytotoxicity due to electron-withdrawing effects |
| 4-(Methylthio)benzylidene | 4-(Methylthio)phenyl | Improved thiol-mediated redox activity |
Electron-donating groups (e.g., methoxy) at the 2-position enhance π-π stacking with biological targets, while acetyloxy at the 5-position modulates metabolic stability .
What crystallographic insights explain conformational stability?
Single-crystal X-ray data (e.g., CCDC NG2731 ) show:
- Puckered Pyrimidine Ring : Deviation of C5 by 0.224 Å from the mean plane, adopting a flattened boat conformation.
- Intermolecular Interactions : C–H···O hydrogen bonds (2.8–3.1 Å) form chains along the c-axis, stabilizing the lattice .
- Dihedral Angles : The thiazolo-pyrimidine core and benzylidene ring form an 80.9° angle, influencing steric accessibility .
How does the compound interact with biological targets (e.g., kinases)?
Docking studies on analogous thiazolo-pyrimidines suggest:
- Binding to ATP Pockets : The benzylidene group occupies hydrophobic regions, while the acetyloxy phenyl forms hydrogen bonds with catalytic lysine residues.
- Selectivity : Methoxy groups reduce off-target effects compared to dimethylamino substituents .
Experimental validation includes kinase inhibition assays (IC values: 0.5–5 μM for PKCθ) and fluorescence polarization to measure binding affinity .
What methodological challenges arise in optimizing synthetic yield?
Common issues and solutions:
- Low Cyclization Efficiency : Additives like NaOAc in acetic acid/acetic anhydride (1:1) improve ring closure .
- Stereochemical Control : Use of Z-selective aldehydes and chiral catalysts (e.g., L-proline) to favor the E-configuration .
- Byproduct Formation : Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethyl acetate/ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
